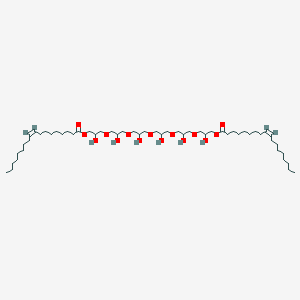
Hexaglyceryl dioleate
説明
Hexaglyceryl dioleate, also known as Polyglyceryl-6 Dioleate, is a diester of oleic acid and Polyglycerin-6 . It is commonly used in various industries .
Synthesis Analysis
The synthesis of Hexaglyceryl dioleate involves the esterification of polyglycerol. The process optimisation results showed an 80% conversion with a 59.4% glycerol mono-oleate (GMO) and 34.6% glycerol dioleate (GDO) selectivities corresponding to a combined GMO and GDO selectivity of 94.8% at equimolar OA-to-glycerol ratio . Synthesized mono-, di-, tri-, tetra-, and heptaesters of various fatty acids and polyglycerol provided the highest hydroxyl values from 15 to 815 mg KOH g −1 and saponification values from 82 to 321 mg KOH g −1 .Molecular Structure Analysis
Hexaglyceryl dioleate forms liquid crystal nanostructures in aqueous environments . The phase behavior of the mixture of SPC/GDO/water was studied as a function of hydration and lipid ratio .Chemical Reactions Analysis
The structure–activity relationship of Hexaglyceryl dioleate significantly affects the friction and wear characteristics of the lubrication system . The results showed that the tribological properties first improve and then deteriorate with the increase of molecular weight .Physical And Chemical Properties Analysis
Hexaglyceryl dioleate is a yellowish viscous liquid . It is stable under normal conditions . The detailed physical and chemical properties are not fully available .科学的研究の応用
Regiospecific Interesterification of Triglyceride : Hexaglyceryl dioleate can be used in the interesterification of triglycerides. This process, often conducted in n-hexane using lipase, modifies the physical properties of triglyceride mixtures in oils and fats, impacting their functional characteristics in various industrial applications. Yamanaka and Tanaka (1987) explored this method to obtain specific triglyceride forms like palmitate-enriched glyceride from glyceryl-l-palmitate-2,3-dioleate and palmitic acid (Yamanaka & Tanaka, 1987).
Volatile Oxidation in Oils : Studies like those by García-Martínez et al. (2009) have investigated the oxidation compounds formed in oils rich in conjugated linoleic acid (CLA), compared to those in safflower oil. Understanding the volatility and stability of triglycerides like hexaglyceryl dioleate in different oil matrices is crucial for their use in food science and technology (García-Martínez et al., 2009).
Enzymatic Acyl Exchange in Triglycerides : Research by Stevenson, Luddy, and Rothbart (1979) demonstrated the potential for enzymatic acyl exchange in triglycerides like hexaglyceryl dioleate. This process alters the saturation levels in di- and triglycerides, which is significant for modifying the nutritional and physical properties of food lipids (Stevenson et al., 1979).
Nanostructure Formation in Food Science : Johnsson et al. (2005) explored the phase behavior of mixtures involving compounds like hexaglyceryl dioleate, finding applications in the formation of nanostructures for food science and drug delivery. These structures, such as hexagonal phase particles, are promising for the encapsulation and controlled release of bioactive compounds (Johnsson et al., 2005).
Lipase-Catalyzed Reactions in Organic Solvents : Research by Martinez et al. (1999) and (2005) delved into lipase-catalyzed interesterification and esterification processes involving triglycerides in various organic solvents, highlighting the role of hexaglyceryl dioleate in these enzymatic transformations. These studies contribute to the understanding of fat modification processes for industrial and food applications (Martinez et al., 1999; Martinez et al., 2005).
将来の方向性
Hexaglyceryl dioleate and its mixtures can effectively encapsulate active pharmaceutical ingredients (API). When used in a subcutaneous environment, the liquid crystalline matrix gradually hydrates and degrades in the tissue whilst slowly releasing the API . This opens up new possibilities for its use in drug delivery applications .
特性
IUPAC Name |
[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]propoxy]propoxy]propoxy]propoxy]propyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H102O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(61)68-45-51(59)43-66-41-49(57)39-64-37-47(55)35-63-36-48(56)38-65-40-50(58)42-67-44-52(60)46-69-54(62)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,47-52,55-60H,3-16,21-46H2,1-2H3/b19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZAMIRTDQUMNN-CLFAGFIQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCC=CCCCCCCCC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(O)COCC(O)COCC(O)COCC(O)COCC(O)COCC(O)COC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H102O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
991.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexaglyceryl dioleate | |
CAS RN |
76009-37-5 | |
| Record name | Dioleic acid, diester with hexaglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



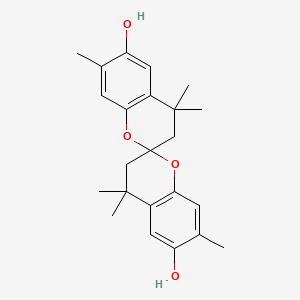
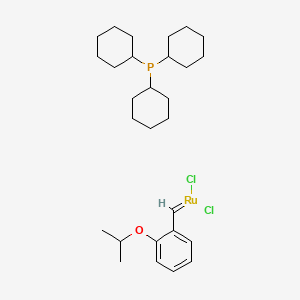
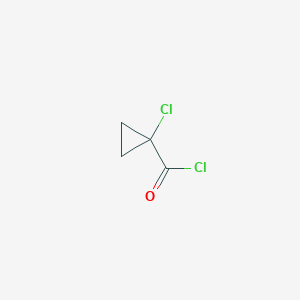
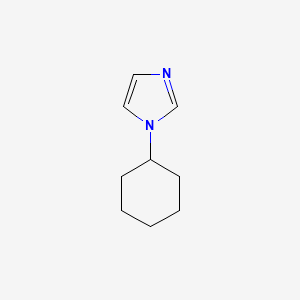
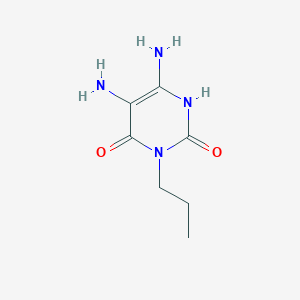
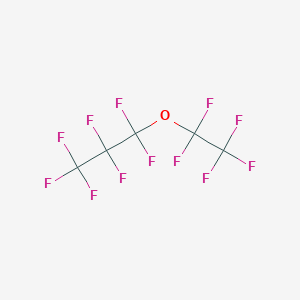
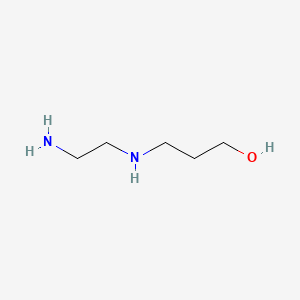
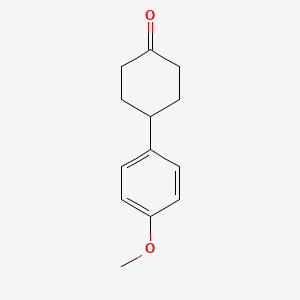
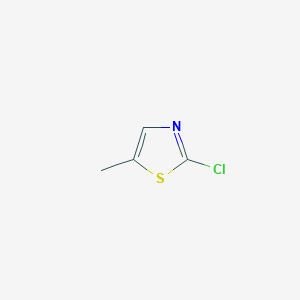
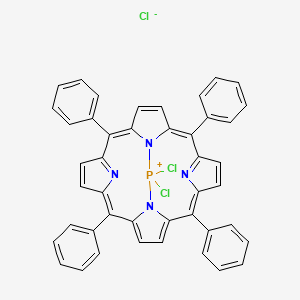
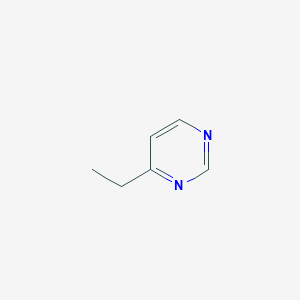
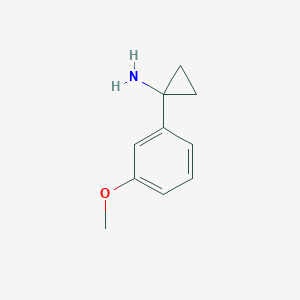
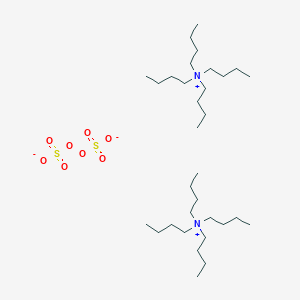
![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)